2-(Dimethylsilyl)pyridine

Catalog No.
S1901219
CAS No.
21032-48-4
M.F
C7H10NSi
M. Wt
136.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylsilyl)pyridine

CAS Number

21032-48-4

Product Name

2-(Dimethylsilyl)pyridine

Molecular Formula

C7H10NSi

Molecular Weight

136.25 g/mol

InChI

InChI=1S/C7H10NSi/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3

InChI Key

QNRXNPHFYDOLOT-UHFFFAOYSA-N

SMILES

C[Si](C)C1=CC=CC=N1

Canonical SMILES

C[Si](C)C1=CC=CC=N1

Useful Scaffold for Organic Synthesis

The primary application of 2-(dimethylsilyl)pyridine lies in its role as a scaffold for organic synthesis. The presence of the dimethylsilyl group makes the molecule reactive towards various transformations. Here are some specific examples:

  • Hydrosilylation

    The silicon-hydrogen bond in the dimethylsilyl group can react with unsaturated hydrocarbons in a process called hydrosilylation. This reaction allows researchers to introduce silicon-containing functionalities into organic molecules [].

  • Cross-coupling Reactions

    The pyridine ring in 2-(dimethylsilyl)pyridine can participate in cross-coupling reactions, a powerful tool for constructing complex organic molecules. By using suitable catalysts and coupling partners, researchers can selectively attach various functional groups to the pyridine ring [].

  • Olefination

    The dimethylsilyl group can be strategically removed under controlled conditions to generate an electron-rich intermediate. This intermediate can then react with aldehydes or ketones to form new carbon-carbon double bonds, a process known as olefination [].

2-(Dimethylsilyl)pyridine, also known as dimethyl(2-pyridyl)silane, is an organosilicon compound with the molecular formula C5_5H4_4NSi(CH3_3)2_2 and a molecular weight of 137.25 g/mol. This compound features a pyridine ring substituted with a dimethylsilyl group, which enhances its reactivity and solubility in organic solvents. The presence of the silicon atom provides unique properties that distinguish it from other pyridine derivatives, making it a valuable scaffold in organic synthesis.

Due to the reactivity of the silyl group. Notable reactions include:

  • Hydrosilylation: This reaction involves the addition of silanes to alkenes or alkynes, facilitated by the presence of the pyridine nitrogen, which can stabilize intermediates.
  • Cross-Coupling Reactions: The compound can serve as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
  • Olefination: It can also be involved in olefination reactions, where it acts as a reagent to form alkenes from carbonyl compounds.

These reactions are essential for synthesizing complex organic molecules and functional materials .

The synthesis of 2-(Dimethylsilyl)pyridine typically involves several methods:

  • Direct Silylation: This method involves the reaction of pyridine with dimethylchlorosilane under basic conditions to introduce the dimethylsilyl group.
    python
    Pyridine + Dimethylchlorosilane → 2-(Dimethylsilyl)pyridine + HCl
  • Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the formation of 2-(Dimethylsilyl)pyridine through cross-coupling methods involving silyl reagents and pyridines .
  • Silylative Substitution: Utilizing nucleophilic substitution reactions where pyridines react with silylating agents under appropriate conditions to yield the desired product.

These synthesis routes highlight the versatility and utility of 2-(Dimethylsilyl)pyridine in organic chemistry.

2-(Dimethylsilyl)pyridine finds applications in various fields:

  • Catalysis: It serves as a ligand in metal-catalyzed reactions, enhancing catalytic efficiency.
  • Organic Synthesis: The compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it suitable for developing silicon-based materials with specific functionalities .

Studies on interaction mechanisms involving 2-(Dimethylsilyl)pyridine often focus on its role as a ligand or nucleophile in catalysis. Research indicates that its silyl group can influence reaction pathways and selectivity in cross-coupling reactions. The interactions between this compound and various electrophiles have been explored to optimize reaction conditions and improve yields .

Several compounds share structural similarities with 2-(Dimethylsilyl)pyridine. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
2-PyridylmethylsilaneC6_6H9_9NSiContains a methyl group instead of dimethyl groups; less steric hindrance.
3-(Dimethylsilyl)pyridineC5_5H4_4NSi(CH3_3)Substituted at the third position; different reactivity profile due to position.
DimethylpyridinylsilaneC6_6H9_9NSiLacks the nitrogen atom directly attached to silicon; altered electronic properties.

The unique combination of properties from the dimethylsilyl group and its position on the pyridine ring makes 2-(Dimethylsilyl)pyridine particularly valuable in synthetic applications compared to its analogs .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.44%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2-(Dimethylsilyl)pyridine

Dates

Modify: 2023-08-16

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